

# 5-bromo-3-nitro-1H-1,2,4-triazole CAS number

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## Compound of Interest

Compound Name: 5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No.: B1384160

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## An In-Depth Technical Guide to 5-bromo-3-nitro-1H-1,2,4-triazole

This guide provides a comprehensive technical overview of **5-bromo-3-nitro-1H-1,2,4-triazole**, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, applications, and handling protocols, grounding all claims in authoritative scientific literature.

## Introduction and Strategic Importance

**5-bromo-3-nitro-1H-1,2,4-triazole** (BNT) is a functionalized heterocyclic compound of significant interest due to its unique electronic and structural features. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs, including antifungals (e.g., fluconazole) and anticancer agents (e.g., letrozole). [1][2] The strategic placement of a bromine atom and a nitro group on this scaffold creates a versatile building block.

The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes **5-bromo-3-nitro-1H-1,2,4-triazole** a valuable precursor for synthesizing more complex molecules, particularly in the fields of energetic materials and as a scaffold for novel pharmaceutical candidates.[3]

## Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key characteristics of **5-bromo-3-nitro-1H-1,2,4-triazole** are summarized below.

Property	Value	Source(s)
CAS Number	24807-56-5	
Molecular Formula	C <sub>2</sub> HBrN <sub>4</sub> O <sub>2</sub>	[4][5]
Molecular Weight	192.96 g/mol	[4][5]
Melting Point	155-159 °C	[5]
Appearance	Crystalline powder, typically light to dark yellow	[6][7]
Synonyms	3-Bromo-5-nitro-1H-1,2,4-triazole	[8]
InChI Key	XXAMCWVPBITOGA-UHFFFAOYSA-N	

Note on Tautomerism and Nomenclature: 1,2,4-triazoles substituted at the 3 and 5 positions can exist in different tautomeric forms. Consequently, "**5-bromo-3-nitro-1H-1,2,4-triazole**" and "3-bromo-5-nitro-1H-1,2,4-triazole" often refer to the same compound, with the exact position of the annular proton varying.

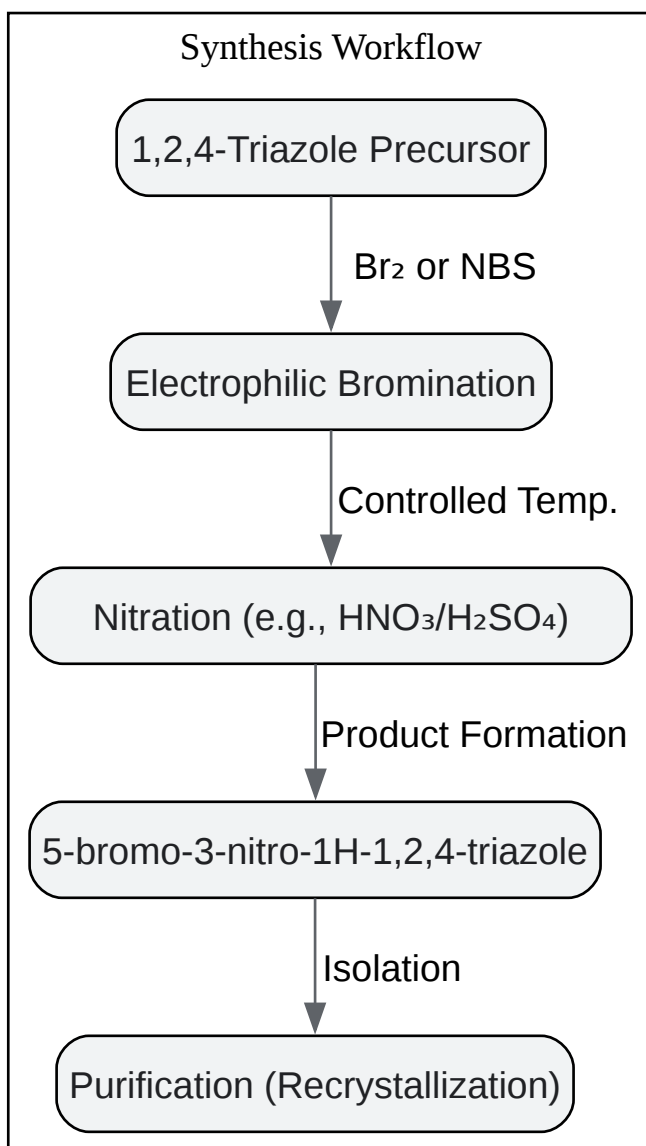
## Synthesis and Mechanistic Considerations

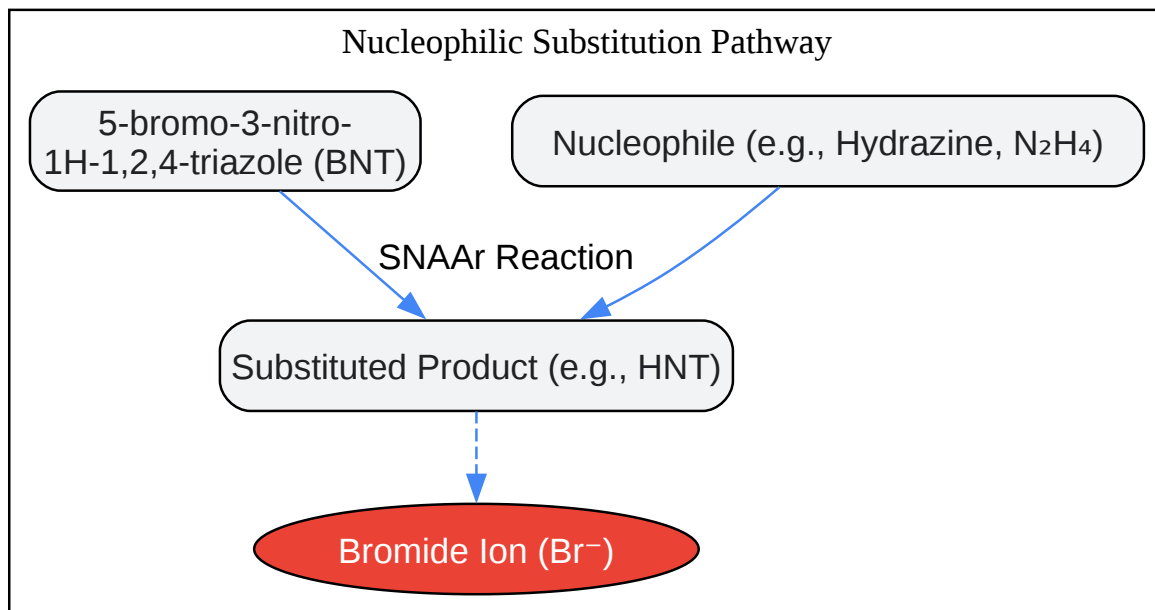
The synthesis of substituted 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of appropriate precursors like thiosemicarbazides or amidrazones.[9] [10] For **5-bromo-3-nitro-1H-1,2,4-triazole**, a common strategy involves the functionalization of a pre-existing triazole ring.

## General Synthetic Workflow

The synthesis typically begins with a more readily available triazole, which is then subjected to bromination and nitration. The order of these steps is crucial and is determined by the directing effects of the substituents and the stability of the intermediates. The electron-rich triazole ring is

activated towards electrophilic substitution, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.





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